2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol
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Overview
Description
2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol is a fluorinated alcohol compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of membrane proteins and lipid interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of fluorinated surfactants and coatings for their water and oil-repellent properties.
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol is primarily based on its ability to interact with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly hydrophobic environment, which can disrupt lipid membranes and interact with hydrophobic regions of proteins. This property is exploited in various applications, including drug delivery and surface coatings.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanol: Known for its use in the production of fluorinated surfactants and coatings.
Uniqueness
2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol is unique due to its specific chain length and the presence of an ethoxy group, which imparts distinct chemical properties compared to other fluorinated alcohols. Its balance of hydrophobicity and reactivity makes it particularly valuable in specialized applications.
Properties
CAS No. |
169289-67-2 |
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Molecular Formula |
C8H7F11O2 |
Molecular Weight |
344.12 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexoxy)ethanol |
InChI |
InChI=1S/C8H7F11O2/c9-4(10,3-21-2-1-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2 |
InChI Key |
DCPYMVVGFRCXDW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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